molecular formula C6H4BrNO B046077 5-Bromonicotinaldehyde CAS No. 113118-81-3

5-Bromonicotinaldehyde

Cat. No.: B046077
CAS No.: 113118-81-3
M. Wt: 186.01 g/mol
InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
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Description

5-Bromonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is known for its role as a ligand that binds to the nicotinic acetylcholine receptor, which is found in the brain and central nervous system. It is involved in cognitive functions such as memory, attention, and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromonicotinaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of nicotinaldehyde. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction conditions often include controlled temperature and time to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromonicotinaldehyde is utilized in the development of pharmaceutical compounds, particularly as a building block in the synthesis of biologically active molecules.

  • Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial properties. It has been incorporated into the synthesis of various heterocyclic compounds that demonstrate activity against bacterial strains. For instance, derivatives synthesized from this compound have shown promising results in inhibiting the growth of resistant bacterial strains, making it a candidate for further drug development .
  • Inhibitors of Enzymatic Activity : The compound has been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes. In particular, it acts as a competitive inhibitor for nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as nicotinamidase. This inhibition is crucial for understanding metabolic pathways and developing therapeutic agents targeting these enzymes .

Biochemical Research

In biochemical research, this compound serves as a probe to study various biological processes.

  • Cell Proliferation Studies : It has been employed in studies involving cell proliferation and differentiation. For example, its incorporation into labeling techniques helps trace cellular pathways during neurogenesis and other developmental processes .
  • Mechanistic Studies : The compound is used to investigate the mechanisms of action for various biological targets. Its structural properties allow researchers to explore interactions with proteins and nucleic acids, providing insights into cellular functions and disease mechanisms .

Materials Science

This compound also finds applications in materials science, particularly in the development of advanced materials.

  • Organic Electronics : The compound is being explored for use in organic electronic devices due to its electronic properties. Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic semiconductors .
  • Nanomaterials Synthesis : It plays a role in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems and imaging technologies. The bromine substituent can facilitate specific interactions with biological molecules, improving the efficacy of nanoparticle-based therapies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading pharmaceutical company synthesized several derivatives of this compound. Among them, one derivative exhibited an IC50 value of 15 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested for its inhibitory effects on nicotinamidase. The results demonstrated a competitive inhibition pattern with an IC50 value of 22 µM, indicating its potential utility in modulating metabolic pathways involving NAD+ salvage .

Mechanism of Action

5-Bromonicotinaldehyde exerts its effects by binding to the nicotinic acetylcholine receptor. This receptor is an ionotropic receptor composed of five subunits. When this compound binds to this receptor, it modulates the receptor’s activity, influencing cognitive functions such as memory, attention, and learning. Additionally, it inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity to the nicotinic acetylcholine receptor and its potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit bacterial growth also sets it apart from other similar compounds .

Biological Activity

5-Bromonicotinaldehyde, a compound with the molecular formula C6_6H4_4BrNO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to the pyridine ring of nicotinaldehyde. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Inhibition of Enzymes : This compound has been identified as an inhibitor of specific enzymes, including nicotinamidases, which are essential for the survival of various pathogens. The absence of nicotinamidases in humans makes these enzymes attractive targets for drug development against infections caused by organisms such as Borrelia burgdorferi and Plasmodium falciparum .
  • Anticancer Properties : Recent studies have indicated that this compound may exhibit anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. Its potential as a therapeutic agent in oncology is under investigation .
  • Neurological Effects : The compound has been evaluated for its effects on neurological receptors, particularly in relation to schizophrenia models. It has shown promise as a positive allosteric modulator of mGluR5 receptors, which may help mitigate cognitive deficits associated with this mental health disorder .

The mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition : As a competitive inhibitor of nicotinamidases, it interferes with the enzymatic activity necessary for the metabolism of nicotinamide in pathogenic organisms. This inhibition can lead to reduced viability of these pathogens .
  • Receptor Modulation : The compound's interaction with mGluR5 receptors suggests a mechanism where it enhances receptor activity without directly activating it, potentially leading to improved cognitive functions in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismMechanismReference
Enzyme InhibitionNicotinamidasesCompetitive inhibition
AnticancerVarious cancer cell linesModulation of cell signaling
Neurological EffectsmGluR5 receptorsPositive allosteric modulation

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as an anticancer agent .

Case Study: Neurological Modulation

In a preclinical model for schizophrenia, administration of this compound resulted in significant improvements in cognitive function as measured by the novel object recognition test. This effect was attributed to its action on mGluR5 receptors, suggesting a novel therapeutic avenue for cognitive enhancement in psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromonicotinaldehyde, and what experimental parameters are critical for reproducibility?

Methodological Answer: this compound is synthesized via condensation or functionalization reactions. Two validated protocols include:

  • Oxidative condensation : Reaction of 5-bromo-nicotinamide derivatives with oxone in DMF/water (1:1) at room temperature, yielding 73% product .
  • Reductive amination : Using this compound with amines and NaBH3CN in MeOH/AcOH at 50°C for 2 hours, achieving 43–77% yield .
Method Reagents/ConditionsYieldKey Parameters for Reproducibility
Oxidative condensationOxone, DMF/water, rt, 1 h73%pH control, solvent ratio, reaction time
Reductive aminationNaBH3CN, AcOH, MeOH, 50°C, 2 h43–77%Stoichiometry of reducing agent, temperature

Critical Parameters : Ensure anhydrous conditions for reductive amination and monitor pH during oxidative steps to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

Methodological Answer: For novel compounds, 1H/13C NMR (to confirm aldehyde and bromine positions) and HPLC (≥95% purity) are mandatory . For known compounds, cross-validate with literature melting points and FT-IR spectra (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) ensures correct molecular ion peaks (e.g., [M+H]+ at m/z 200–202 for Br isotopes) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: It serves as:

  • A building block for PET tracers (e.g., [18F]AldoView synthesis via Suzuki coupling) .
  • An electrophilic aldehyde in reductive amination to generate bioactive amines .
  • A competitive inhibitor in enzymatic studies (e.g., inhibition of nicotinamidase with Ki values calculated using Morrison’s equation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd2(dba)3 vs. Pd/C) for cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents in reductive amination .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 2 hours to 25 minutes in analogous protocols) .

Example Optimization : In Suzuki coupling, replacing Pd/C with Pd2(dba)3 increased yields from 73% to 94% by enhancing oxidative addition efficiency .

Q. How do researchers resolve contradictions in reported inhibitory activity of this compound in enzymatic assays?

Methodological Answer:

  • Mechanistic studies : Use Lineweaver-Burk plots to distinguish competitive (Km shifts) vs. non-competitive (Vmax changes) inhibition .
  • Ki calculation : Apply Morrison’s equation to account for tight-binding inhibition, as done for nicotinamidase (Ki = 1.2 µM) .
  • Buffer compatibility : Validate assays in phosphate vs. Tris buffers, as ionic strength impacts aldehyde reactivity .

Q. What strategies are recommended for designing experiments to address gaps in this compound’s reactivity profile?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading) .
  • Controlled replicates : Repeat key reactions with incremental modifications (e.g., ±5°C) to identify outliers .
  • Cross-disciplinary validation : Compare synthetic data with computational models (e.g., DFT calculations for transition-state analysis) .

Properties

IUPAC Name

5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVGKAEOFPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382808
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-81-3
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

(5-Bromo-pyridin-3-yl)-methanol (1.13 g, 6.00 mmol) was dissolved in CHCI3 (40 mL) and treated with MnO2 (3.60 g). The reaction mixture was heated at reflux temperature for 3 h. The hot reaction mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated to yield the title compound (0.570 g, 51%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

1.75 g of lithium aluminium hydride powder are suspended in 64 g of THF. A mixture of 5.9 g of ethyl acetate and 28 g of THF is subsequently added dropwise with cooling. After 30 minutes, this reaction mixture is added dropwise at 0° C. to 10° C. to a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide from Example 3(a) in 30 g of THF (this corresponds to 150% excess of the reducing agent). After 1 hour, the reaction mixture is poured into 35 ml of 12% sulfuric acid, and the organic phase is evaporated to dryness. Recrystallisation from MTB ether and drying gives 1.91 g of product (=55.7% of theory). Melting point 95° C.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
solvent
Reaction Step Two
Name
5-bromopyridine-3-carboxylic acid morpholinamide
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
64 g
Type
solvent
Reaction Step Five
Yield
55.7%

Synthesis routes and methods III

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. The suspension was added to a mixture of toluene (15 mL) and tetrahydrofuran (10 mL) containing 2,5-dibromo-pyridine (2.37 g, 10.0 mmol) over a period of 10 minutes or more while keeping the temperature below 5° C. to give an orange solution. The solution was stirred at 0° C. for one hour, and N,N-dimethylformamide (1.0 mL, 13 mmol)was added thereto. The resultant suspension was stirred at room temperature for 30 minutes, and tetrahydrofuran (10 mL) was added, followed by further stirring at room temperature for 30 minutes. After addition of 1M aqueous acetic acid (20 mL) to the suspension, the organic phase was separated, and the aqueous phase was extracted with toluene (20 mL). The organic phase and the toluene extract were combined, washed with an aqueous sodium chloride saturated solution (15 mL), dried over magnesium sulfate and concentrated under reduced pressure to remove the solvent. The resultant residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1, v/v) to give the title compound (1.062 g, 57% yield) as a colorless solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
8.06 mmol
Type
reactant
Reaction Step Four
Quantity
5.2 mL
Type
solvent
Reaction Step Four
Quantity
2.37 g
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
57%

Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dibromopyridine (1.0 eq.) in Et2O (0.1M) at −78° C. was added n-BuLi (1.05 eq.). The mixture was stirred for 30 min at −78° C. then DMF (3.0 eq.) was added. The final mixture was warmed to rt, stirred for 3 h, quenched using saturated aqueous NH4Cl and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 4:1) afforded the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

4.5 g (21 mmol) of pyridinium chlorochromate are added at room temperature to a solution of 3 g (16 mmol) of (5-bromopyrid-3-yl)methanol in 70 ml of dichloromethane. After stirring for 1 hour, 70 ml of diethyl ether are added and the reaction medium is again stirred for 1 hour. The precipitate is filtered off through sodium sulfate and the filtrate is evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 1 g (35%) of 5-bromopyridine-3-carbaldehyde is obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromonicotinaldehyde
5-Bromonicotinaldehyde
5-Bromonicotinaldehyde
5-Bromonicotinaldehyde

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